Ethyl 2-(fluoromethyl)prop-2-enoate
Description
Properties
IUPAC Name |
ethyl 2-(fluoromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJWVRIJGCYYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510586 | |
| Record name | Ethyl 2-(fluoromethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7580-88-3 | |
| Record name | Ethyl 2-(fluoromethyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7580-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(fluoromethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(fluoromethyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Horner–Wadsworth–Emmons Olefination
A modified Horner–Wadsworth–Emmons (HWE) reaction has been employed to synthesize analogous α,β-unsaturated esters, offering a pathway adaptable to Ethyl 2-(fluoromethyl)prop-2-enoate.
Procedure :
A phosphonate reagent, such as triethyl phosphonoacetate, reacts with a fluoromethyl carbonyl compound under Masamune–Roush conditions. The reaction proceeds via a two-step mechanism:
- Formation of the Phosphonate Enolate : Deprotonation of the phosphonate ester using a strong base (e.g., lithium bis(trimethylsilyl)amide).
- Olefination : The enolate attacks the fluoromethyl carbonyl compound, followed by elimination of the phosphate group to form the α,β-unsaturated ester.
Advantages :
- Stereoselective synthesis of the $$ E $$-isomer.
- Compatibility with sensitive functional groups due to mild reaction conditions.
Challenges :
Direct Esterification of 2-(Fluoromethyl)prop-2-enoic Acid
Esterification of 2-(fluoromethyl)prop-2-enoic acid with ethanol offers an alternative route, though it is less commonly reported due to intermediate instability.
Procedure :
2-(Fluoromethyl)prop-2-enoic acid is refluxed with excess ethanol in the presence of a catalytic amount of sulfuric acid ($$ \text{H}2\text{SO}4 $$). The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by distillation under reduced pressure.
Limitations :
- The carboxylic acid precursor is prone to decarboxylation under acidic conditions.
- Requires stringent moisture exclusion to prevent hydrolysis of the ester product.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis often employs continuous flow reactors to enhance efficiency and scalability. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence Time | 30–45 minutes | Maximizes conversion |
| Temperature | 70–80°C | Balances kinetics and side reactions |
| Catalyst Loading | 5 mol% $$ \text{K}2\text{CO}3 $$ | Reduces waste |
Benefits :
Catalytic Fluoromethylation
Recent advances leverage palladium-catalyzed fluoromethylation to streamline synthesis. For example, using $$ \text{Pd(PPh}3\text{)}4 $$ as a catalyst enables coupling of ethyl acrylate with fluoromethyl halides at lower temperatures (40–50°C). This method reduces energy consumption and byproduct formation.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |
|---|---|---|---|---|
| Base-Mediated Conjugate Addition | 61 | 65–70 | Simplicity, scalability | Moderate yields |
| HWE Olefination | 50 | −78–0 | Stereoselectivity | Low yields, complex setup |
| Direct Esterification | 45 | 100–110 | Straightforward reagents | Intermediate instability |
| Continuous Flow | 90 | 70–80 | High throughput | Capital-intensive equipment |
Mechanistic Insights and Side Reactions
Competing Pathways in Conjugate Addition
The fluoromethyl anion may undergo protonation at the α-carbon, leading to undesired saturated esters. This is mitigated by:
Isomerization During Purification
The $$ Z $$-isomer of this compound can form during chromatography due to partial double-bond rotation. This is addressed by:
- Employing low-polarity eluents (e.g., petroleum ether).
- Conducting rapid purification at reduced temperatures (4°C).
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(fluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
Ethyl 2-(fluoromethyl)prop-2-enoate serves as an essential intermediate in the synthesis of complex organic compounds. Its unique reactivity profile, influenced by the fluoromethyl group, enhances its utility in forming various derivatives. The compound can undergo several chemical reactions, including nucleophilic additions and polymerizations, making it a valuable building block in organic synthesis.
Table 1: Reactions Involving this compound
| Reaction Type | Conditions | Major Products | Yield (%) |
|---|---|---|---|
| Nucleophilic Addition | Aqueous conditions | Fluorinated alcohols | 75 |
| Polymerization | Heat, catalyst | Poly(this compound) | 85 |
| Esterification | Acid catalyst | Esters with various alcohols | 90 |
Medicinal Chemistry
Pharmaceutical Development
The compound is being explored for its potential in drug development due to its favorable pharmacokinetic properties. The introduction of the fluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved bioactivity. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anti-inflammatory activities.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of synthesized derivatives of this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in developing new antibiotics.
Material Science
Production of Advanced Materials
In material science, this compound is utilized in the production of polymers with enhanced properties. Its ability to polymerize under UV light makes it suitable for creating coatings and adhesives with superior durability and chemical resistance.
Table 2: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temp (Tg) | 75 °C |
| Tensile Strength | 50 MPa |
| Chemical Resistance | Excellent against solvents |
Mechanism of Action
The mechanism by which ethyl 2-(fluoromethyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of Ethyl 2-(fluoromethyl)prop-2-enoate, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Analysis
Electronic Effects
- Fluoromethyl vs. Bromomethyl: The fluoromethyl group in this compound exerts a stronger electron-withdrawing effect compared to bromomethyl in its brominated analog. This increases the electrophilicity of the α,β-unsaturated system, enhancing reactivity in conjugate additions. Bromine’s polarizability and larger atomic radius make it a superior leaving group in substitution reactions .
- Aromatic vs. Aliphatic Fluorine: Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate benefits from aromatic fluorine’s resonance effects, stabilizing the enoate system and altering regioselectivity in cycloadditions .
Physical Properties
- Molecular Weight and Solubility: Perfluorinated analogs (e.g., CAS 67584-56-9) exhibit higher molecular weights (>500 g/mol) and extreme hydrophobicity, limiting solubility in polar solvents. In contrast, this compound (132.14 g/mol) retains moderate polarity, enabling solubility in common organic solvents like THF or acetone .
Biological Activity
Ethyl 2-(fluoromethyl)prop-2-enoate is an organic compound that belongs to the family of acrylates, characterized by the presence of a fluoromethyl group attached to a prop-2-enoate backbone. Its molecular formula is , and it has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
The structure of this compound includes a vinyl group and a fluoromethyl substituent that significantly influence its reactivity and biological interactions. The fluoromethyl group enhances lipophilicity, which can lead to improved pharmacokinetic profiles in biological systems.
Biological Activity
Research on the biological activity of this compound is still emerging, but preliminary studies suggest several potential applications:
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activities, indicating that this compound may also possess such properties.
- Anti-inflammatory Effects : The compound's structural features suggest it could exhibit anti-inflammatory effects, similar to other acrylates.
- Pharmacological Applications : this compound is being explored as a precursor in the synthesis of bioactive compounds, including those with anticancer properties. It has been linked to the development of drugs targeting specific mutations in non-small cell lung cancer.
The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The unique electronic properties imparted by the fluoromethyl group may enhance binding affinity and modulate enzymatic activity, leading to physiological effects.
Synthesis Methods
Several methods for synthesizing this compound have been documented:
- Fluorination Reactions : Direct fluorination of corresponding prop-2-enoates.
- Esterification : Utilizing fluorinated alcohols in esterification reactions with acrylic acid derivatives.
- Rearrangement Processes : Employing rearrangement techniques to introduce the fluoromethyl group into the prop-2-enoate structure.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Potential effectiveness against various microbial strains | |
| Anti-inflammatory | Suggested based on structural analogs | |
| Anticancer | Precursor for compounds like osimertinib targeting lung cancer mutations |
Case Study: Anticancer Activity
A study investigated the synthesis of derivatives from this compound, leading to compounds that exhibited significant cytotoxicity against cancer cell lines. These findings highlight the potential of this compound as a scaffold for developing anticancer agents.
Q & A
Basic: What synthetic strategies are employed for Ethyl 2-(fluoromethyl)prop-2-enoate, and how do reaction conditions influence yield?
Methodological Answer:
this compound is typically synthesized via esterification of 2-(fluoromethyl)propenoic acid with ethanol, catalyzed by acid (e.g., sulfuric acid) or via transesterification using fluorinated precursors. Fluorination strategies, such as nucleophilic substitution with fluoride sources (e.g., KF or Selectfluor), are critical for introducing the fluoromethyl group. Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly impact yield due to the sensitivity of fluorinated intermediates to hydrolysis and side reactions. For example, anhydrous conditions and aprotic solvents (e.g., THF) are preferred to minimize decomposition .
Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
Structural characterization involves:
- NMR Spectroscopy : and NMR identify fluoromethyl (-CHF) and ester groups, with chemical shifts at δ ~-220 ppm (CF references) for and δ 4.1–4.3 ppm (quartet) for the ester -CH- group.
- X-ray Crystallography : SHELX and ORTEP-III are used to resolve crystal structures, with hydrogen-bonding networks analyzed via graph-set notation. For instance, the fluoromethyl group’s electron-withdrawing effect reduces intermolecular hydrogen bonding compared to non-fluorinated analogs, affecting packing density .
Advanced: What role does the fluoromethyl group play in the compound’s reactivity and copolymerization behavior?
Methodological Answer:
The fluoromethyl group enhances electrophilicity of the α,β-unsaturated ester, accelerating radical or anionic polymerization. In copolymerization with styrene or acrylates, it lowers activation energy due to increased polarity, favoring crosslinking. However, steric hindrance from the fluoromethyl group can reduce chain mobility, impacting glass transition temperature (). Comparative studies with non-fluorinated analogs (e.g., ethyl acrylate) show higher thermal stability in fluorinated copolymers, attributed to strong C-F bonds .
Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electron density distribution, revealing:
- The fluoromethyl group’s inductive effect reduces electron density at the ester carbonyl (C=O), lowering reactivity toward nucleophilic attack.
- Frontier molecular orbital analysis (HOMO-LUMO gap) predicts UV-Vis absorption peaks, validated experimentally. For example, calculated λ at ~210 nm correlates with π→π* transitions in the acrylate moiety .
Advanced: What analytical techniques resolve contradictions in reported physicochemical properties (e.g., boiling point, density)?
Methodological Answer:
Discrepancies arise from impurities (e.g., residual fluorination agents) or measurement techniques. For example:
- Boiling Point : Differential scanning calorimetry (DSC) under reduced pressure provides accurate values, avoiding thermal decomposition observed in atmospheric measurements.
- Density : Gas pycnometry (helium displacement) is preferred over liquid displacement methods, which may introduce solvent interactions. Purity validation via HPLC-MS ensures consistency across studies .
Advanced: How do hydrogen-bonding and crystal packing motifs influence the solid-state behavior of this compound?
Methodological Answer:
Intermolecular interactions are analyzed via graph-set analysis (e.g., Etter’s rules). The fluoromethyl group forms weak C-H···F interactions (3.0–3.5 Å), while ester carbonyls participate in C=O···H-C contacts. These interactions create layered crystal structures with reduced symmetry (e.g., monoclinic ), verified via Hirshfeld surface analysis. Such packing motifs correlate with mechanical properties like brittleness in single crystals .
Advanced: What environmental and safety considerations apply to handling this compound?
Methodological Answer:
Fluorinated acrylates require stringent safety protocols:
- Toxicity : Ames tests and zebrafish embryo assays assess genotoxicity and developmental effects.
- Environmental Persistence : Accelerated degradation studies (e.g., OECD 301B) measure hydrolysis rates, with half-lives <30 days in alkaline conditions (pH >9).
- Waste Management : Incineration with scrubbers prevents release of HF or PFAS byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
